4,7-Ethano-2H-isoindole-1-carboxylic acid, 4,7-dihydro-, ethyl ester
Overview
Description
“4,7-Ethano-2H-isoindole-1-carboxylic acid, 4,7-dihydro-, ethyl ester” is a chemical compound with the molecular formula C13H15NO2 . It is also known by its English name, Ethyl 4,7-dihydro-4,7-ethano-2H-isoindole-1-carboxylate .
Synthesis Analysis
The synthesis of this compound involves heating 4,7-dihydro-4,7-ethano-2H-isoindole at 200 °C. This induces the retro-Diels–Alder reaction to give isoindole in essentially quantitative yield . This reaction can be applied to a new synthesis of tetrabenzoporphyrins and monobenzoporphyrins .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H15NO2 . Unfortunately, the specific details about the molecular structure are not available in the search results.Chemical Reactions Analysis
One key chemical reaction involving this compound is the retro-Diels–Alder reaction. When 4,7-dihydro-4,7-ethano-2H-isoindole is heated at 200 °C, it undergoes this reaction to produce isoindole . This reaction is essentially quantitative and can be used to synthesize tetrabenzoporphyrins and monobenzoporphyrins .Physical and Chemical Properties Analysis
This compound has a melting point of 129-130 °C and a predicted boiling point of 372.7±42.0 °C . Its predicted density is approximately 1.06 g/cm3 . The predicted pKa value is 15.52±0.20 .Scientific Research Applications
Carboxylic Ester Hydrolases in Bacteria
Carboxylic ester hydrolases (CEHs) play a crucial role in the hydrolysis of carboxylic esters, producing alcohol and acid. These enzymes are found in bacteria and have diverse architectures and substrate specificities. CEHs have significant industrial applications and are subjects of research in protein engineering for their potential in structure-based functions and industrial applications (Oh, Kim, & Kim, 2019).
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate, a compound related to carboxylic esters, is present at low levels in many fermented foods and beverages. It is of interest due to its genotoxic and carcinogenic properties. The synthesis pathways and chemical mechanisms leading to its formation, including from ethanolysis of urea, are studied to mitigate its presence in consumer products (Weber & Sharypov, 2009).
Alkoxycarbonylation of Unsaturated Phytogenic Substrates
The synthesis of esters through the alkoxycarbonylation of unsaturated phytogenic substrates highlights an approach to utilize alternative feedstocks for chemical industry applications. This process, catalyzed by palladium-diphosphine catalysts, aims at resource saving and improving environmental safety and economic efficiency (Sevostyanova & Batashev, 2023).
Formation of Esters by Yeast
Research into the formation of esters by yeast explores the biochemical pathways and environmental factors influencing ester production. This knowledge is vital for understanding the natural production of flavors and fragrances by microorganisms (Tabachnick & Joslyn, 1953).
Fatty Acid Conjugates of Xenobiotics
The study of fatty acid conjugates of xenobiotics, including esters, focuses on their formation, accumulation, and potential toxicities. These conjugates are relevant for understanding the metabolic and toxicological implications of various chemicals in the body (Ansari, Kaphalia, & Khan, 1995).
Biotechnological Routes Based on Lactic Acid
Lactic acid serves as a precursor for producing various chemicals, including esters, through biotechnological routes. This approach emphasizes the use of renewable resources for producing industrially valuable chemicals (Gao, Ma, & Xu, 2011).
Properties
IUPAC Name |
ethyl 4-azatricyclo[5.2.2.02,6]undeca-2,5,8-triene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-16-13(15)12-11-9-5-3-8(4-6-9)10(11)7-14-12/h3,5,7-9,14H,2,4,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJOASXMXJOMPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C3CCC(C2=CN1)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477836 | |
Record name | 4,7-Ethano-2H-isoindole-1-carboxylic acid, 4,7-dihydro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200353-88-4 | |
Record name | 4,7-Ethano-2H-isoindole-1-carboxylic acid, 4,7-dihydro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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